N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique molecular structure that includes a pyrimidine core, a piperazine ring, and a trifluoromethyl group, which contribute to its distinct chemical properties and biological activity.
The compound is synthesized through various organic chemistry techniques, primarily in laboratory settings focused on drug discovery and development. It has been studied for its interactions with biological targets, particularly in the context of cancer therapy and other therapeutic areas.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is classified as an amine and contains functional groups that are relevant for pharmacological activity.
The synthesis of N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:
The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yields and minimize by-products. Techniques such as chromatography may be employed for purification.
The molecular formula of N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine is C16H19F3N6. Its molecular weight is approximately 352.36 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H19F3N6 |
Molecular Weight | 352.36 g/mol |
IUPAC Name | N,N-dimethyl-2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-amine |
InChI | InChI=1S/C16H19F3N6/c1-23(2)13... |
InChI Key | PPIMWOLEEAZMSC-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
The structure features a central pyrimidine ring connected to a piperazine moiety and a trifluoromethyl-substituted pyridine.
N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine can participate in various chemical reactions typical for amines and heterocycles:
Understanding the reactivity of this compound is crucial for optimizing its design for specific biological targets.
The mechanism of action for N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine involves interaction with specific molecular targets such as enzymes or receptors:
The precise interactions at the molecular level are often elucidated through techniques such as molecular docking studies and biochemical assays.
N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine is typically characterized by:
The chemical properties include:
N,N-dimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine has potential applications in several fields:
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0